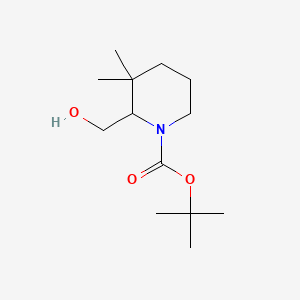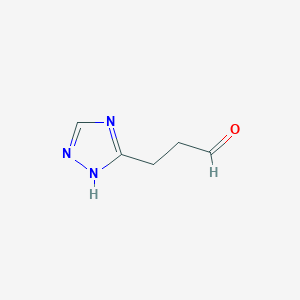
3-(1H-1,2,4-triazol-3-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,4-triazol-3-yl)propanal is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 3-(1H-1,2,4-triazol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .
化学反応の分析
3-(1H-1,2,4-triazol-3-yl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-(1H-1,2,4-triazol-3-yl)propanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound is also used in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with various molecular targets and pathways. Triazole derivatives are known to form hydrogen bonds with different enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways depend on the particular application and the structure of the derivative being studied .
類似化合物との比較
3-(1H-1,2,4-triazol-3-yl)propanal can be compared with other similar compounds, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
I
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
3-(1H-1,2,4-triazol-5-yl)propanal |
InChI |
InChI=1S/C5H7N3O/c9-3-1-2-5-6-4-7-8-5/h3-4H,1-2H2,(H,6,7,8) |
InChIキー |
WEBWYJJPXSOVEO-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


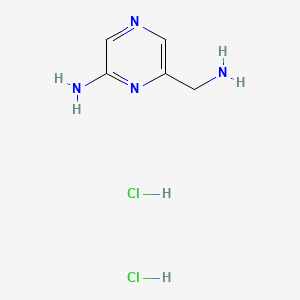
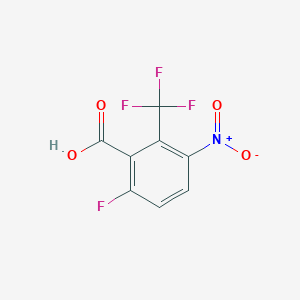
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)

![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
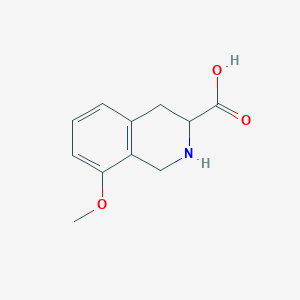
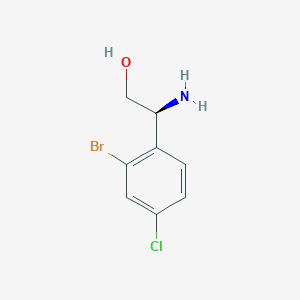
![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
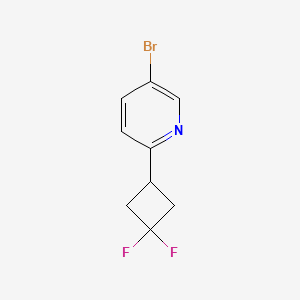
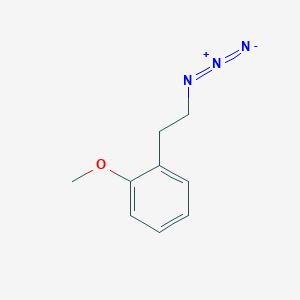

![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)
